![molecular formula C18H17ClN2O4 B2917608 (E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(furan-2-yl)acrylamide CAS No. 1904631-75-9](/img/structure/B2917608.png)
(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(furan-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(furan-2-yl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a chloro-substituted oxazepine ring, a furan ring, and an acrylamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(furan-2-yl)acrylamide typically involves multiple steps:
Formation of the Oxazepine Ring: The synthesis begins with the preparation of the 7-ch
Actividad Biológica
(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(furan-2-yl)acrylamide is a synthetic compound that belongs to the class of benzoxazepines. Its complex structure lends itself to a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoxazepine core , which is known for its diverse pharmacological properties. The presence of both furan and chloro groups enhances its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈ClN₃O₃ |
Molecular Weight | 361.8 g/mol |
CAS Number | 2034411-53-3 |
Research indicates that this compound interacts with specific molecular targets, particularly in the context of inflammatory responses and cell death pathways. Its primary mechanism appears to involve the inhibition of receptor interacting protein 1 (RIP1), a key regulator in necroptosis and inflammation.
Key Findings:
- RIP1 Kinase Inhibition : In vitro studies have shown that this compound exhibits potent inhibitory activity against RIP1 kinase, with an IC50 value significantly lower than many existing inhibitors .
- Cellular Assays : In cellular models, this compound effectively blocked TNF-induced necroptosis in U937 cells, demonstrating its potential as an anti-inflammatory agent .
Therapeutic Applications
The biological activity of this compound suggests several therapeutic applications:
- Anti-inflammatory Treatments : Due to its ability to inhibit RIP1 kinase, it may be beneficial in treating conditions characterized by excessive inflammation.
- Cancer Therapy : The modulation of necroptosis pathways presents potential applications in cancer treatment where cell death regulation is crucial.
Case Studies
Several studies have evaluated the efficacy and safety profile of this compound:
- In Vitro Studies : A study demonstrated that the compound significantly reduced cell death in human monocytic U937 cells exposed to TNF and zVAD.fmk. The results indicated not only efficacy but also a favorable safety profile at therapeutic concentrations .
- Animal Models : Preclinical trials involving animal models have shown promising results regarding oral bioavailability and systemic exposure, with pharmacokinetic profiles suggesting good absorption and distribution characteristics .
Propiedades
IUPAC Name |
(E)-N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4/c19-14-3-5-16-13(10-14)11-21(18(23)12-25-16)8-7-20-17(22)6-4-15-2-1-9-24-15/h1-6,9-10H,7-8,11-12H2,(H,20,22)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOPIIXPPMKONL-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.